

# Krestin (PSK): A Deep Dive into its Immunotherapeutic Mechanism of Action

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Krestin*

Cat. No.: *B1180457*

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

## Introduction

**Krestin** (PSK), a protein-bound polysaccharide extracted from the mycelium of the *Trametes versicolor* mushroom, has been utilized for decades in Asia as an adjuvant in cancer therapy.<sup>[1][2][3]</sup> Its role as a biological response modifier has been substantiated by numerous clinical trials, demonstrating improved survival rates in patients with gastric, colorectal, and lung cancers.<sup>[1][2][3]</sup> This guide provides an in-depth technical overview of the core mechanisms underpinning PSK's immunotherapeutic effects, focusing on its interaction with the innate and adaptive immune systems.

## Core Mechanism: TLR2 Agonism and Immune Cascade Activation

The primary mechanism of action for PSK is its function as a selective agonist for Toll-like receptor 2 (TLR2).<sup>[1][4][5][6][7][8][9][10]</sup> This interaction is the linchpin that initiates a cascade of immune responses, bridging innate and adaptive immunity. PSK's binding to TLR2, which is highly expressed on antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, triggers downstream signaling pathways that lead to broad-spectrum immune activation.<sup>[1][4][9][11]</sup> The anti-tumor effects of PSK are mediated by this TLR2-dependent activation.<sup>[1][4][7][8][10]</sup>

## Signaling Pathway

Upon binding to TLR2 on an APC, PSK initiates an intracellular signaling cascade, a simplified representation of which is detailed below.



[Click to download full resolution via product page](#)

Caption: PSK binds to TLR2 on APCs, initiating a signaling cascade that results in cytokine production, DC maturation, and subsequent activation of T cells and NK cells.

## Quantitative Effects on Immune Cell Populations and Cytokine Production

PSK administration leads to significant and measurable changes in both the composition of immune cell populations and the cytokine milieu. These alterations are indicative of a shift towards a Th1-dominant anti-tumor immune response.

### Table 1: Effect of PSK on Splenocyte Populations

| Cell Type    | Change                        | Concentration/Tim e | Source              |
|--------------|-------------------------------|---------------------|---------------------|
| CD4+ T Cells | Increased from 25.5% to 43.2% | 100 µg/ml, 72h      | <a href="#">[1]</a> |
| CD8+ T Cells | Increased from 9.9% to 15.5%  | 100 µg/ml, 72h      | <a href="#">[1]</a> |
| B Cells      | Decreased from 46.8% to 22.4% | 100 µg/ml, 72h      | <a href="#">[1]</a> |

**Table 2: Upregulation of Th1 Cytokines Following PSK Treatment**

| Cytokine | Fold Increase (vs. Control) | Concentration/Tim e | Source              |
|----------|-----------------------------|---------------------|---------------------|
| IFN-γ    | 4.03 ± 0.41                 | 100 µg/ml, 96h      | <a href="#">[1]</a> |
| TNF-α    | 3.21 ± 0.44                 | 100 µg/ml, 96h      | <a href="#">[1]</a> |
| IL-2     | 3.40 ± 0.06                 | 100 µg/ml, 96h      | <a href="#">[1]</a> |

## Key Experimental Protocols

The immunomodulatory effects of PSK have been elucidated through a variety of in vitro and in vivo experimental models. Below are outlines of key methodologies.

### In Vitro Dendritic Cell Maturation Assay

This assay is crucial for determining the ability of PSK to activate APCs.

- Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are cultured in the presence of PSK (e.g., 5-80 µg/mL) for 48 hours.[\[11\]](#)
- Flow Cytometry Analysis: Post-incubation, cells are stained with fluorescently-labeled antibodies against maturation markers such as CD80, CD86, MHCII, and CD40.[\[11\]](#)

- Data Acquisition: The expression levels of these markers are quantified using flow cytometry, with an increase in expression indicating DC maturation.[11]

## Cytokine Production Measurement by ELISA

This protocol quantifies the secretion of key cytokines following immune cell stimulation with PSK.

- Cell Stimulation: Splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) are cultured with various concentrations of PSK for a specified time (e.g., 24-96 hours).[1]
- Supernatant Collection: The cell culture supernatant is collected.
- ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed using capture and detection antibodies specific for the cytokines of interest (e.g., IL-12, IFN- $\gamma$ , TNF- $\alpha$ ) to measure their concentrations in the supernatant.[1]

## In Vivo Tumor Model

Animal models are essential for evaluating the anti-tumor efficacy of PSK in a physiological context.



[Click to download full resolution via product page](#)

Caption: A typical workflow for assessing the *in vivo* anti-tumor efficacy of PSK in a murine model.

- **Tumor Inoculation:** Immunocompetent mice (e.g., neu transgenic mice) are subcutaneously injected with syngeneic tumor cells.[\[1\]](#)
- **Treatment:** Once tumors are established, mice are treated with PSK (e.g., via oral administration) or a vehicle control.[\[1\]](#)
- **Monitoring:** Tumor growth is monitored over time.[\[1\]](#)
- **Endpoint Analysis:** At the conclusion of the study, tumors and immune organs can be harvested for further analysis, such as flow cytometry to characterize tumor-infiltrating lymphocytes.

## Conclusion

**Krestin** (PSK) exerts its immunotherapeutic and anti-tumor effects primarily through its role as a selective TLR2 agonist. This interaction initiates a cascade of events, beginning with the activation and maturation of dendritic cells. This leads to the production of Th1-polarizing cytokines and the subsequent activation of cytotoxic CD8+ T cells and NK cells, which are critical for tumor cell eradication. The quantitative data and experimental models consistently support this mechanism, highlighting PSK's potential as a valuable component of combination cancer immunotherapies. Further research into the nuanced interactions of PSK with the tumor microenvironment will continue to refine its clinical application.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. Biological mechanism and clinical effect of protein-bound polysaccharide K (KRESTIN®): review of development and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysaccharide Krestin is a novel TLR2 agonist that mediates inhibition of tumor growth via stimulation of CD8 T cells and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. The immunomodulator PSK induces in vitro cytotoxic activity in tumour cell lines via arrest of cell cycle and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sketchviz.com [sketchviz.com]
- 9. TLR2 agonist PSK activates human NK cells and enhances the anti-tumor effect of HER2-targeted monoclonal antibody therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polysaccharide krestin is a novel TLR2 agonist that mediates inhibition of tumor growth via stimulation of CD8 T cells and NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro immunomodulating effect of protein-bound polysaccharide, PSK on peripheral blood, regional nodes, and spleen lymphocytes in patients with gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Krestin (PSK): A Deep Dive into its Immunotherapeutic Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1180457#krestin-psk-mechanism-of-action-in-immunotherapy\]](https://www.benchchem.com/product/b1180457#krestin-psk-mechanism-of-action-in-immunotherapy)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)